molecular formula C19H28ClN3O4 B1243426 (2R)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide

(2R)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide

Cat. No.: B1243426
M. Wt: 397.9 g/mol
InChI Key: CZCIELLKWLGEFJ-CZUORRHYSA-N
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Description

CT-1746 is a small molecule drug initially developed by Celltech R&D Ltd. It functions as an inhibitor of gelatinases, which are a subset of matrix metalloproteinases (MMPs). These enzymes play a crucial role in the degradation of the extracellular matrix, a process that is often upregulated in various pathological conditions, including cancer and inflammatory diseases .

Preparation Methods

The synthesis of CT-1746 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory activity. The synthetic route typically involves:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of hydroxamic acid groups, which are essential for the inhibition of gelatinases.

    Step 3: Purification and crystallization to obtain the final product in its active form.

Industrial production methods for CT-1746 would involve scaling up these reactions under controlled conditions to ensure consistency and purity. This would typically be done in a series of large-scale reactors, followed by purification steps such as chromatography and crystallization .

Chemical Reactions Analysis

CT-1746 undergoes several types of chemical reactions, primarily involving its interaction with gelatinases:

    Inhibition Reaction: CT-1746 binds to the active site of gelatinases, preventing them from degrading the extracellular matrix.

    Oxidation and Reduction: These reactions can modify the functional groups on CT-1746, potentially altering its inhibitory activity.

    Substitution Reactions: These can occur at the hydroxamic acid groups, leading to the formation of derivatives with different properties.

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide, for oxidation reactions.

    Reducing Agents: Such as sodium borohydride, for reduction reactions.

The major products formed from these reactions are typically derivatives of CT-1746 with modified inhibitory activity .

Scientific Research Applications

Mechanism of Action

CT-1746 exerts its effects by inhibiting the activity of gelatinases, specifically gelatinase A and gelatinase B. These enzymes are involved in the breakdown of the extracellular matrix, a process that is critical for tumor invasion and metastasis. By binding to the active site of these enzymes, CT-1746 prevents them from degrading the extracellular matrix, thereby inhibiting tumor growth and metastasis. The molecular targets of CT-1746 include the catalytic zinc ion in the active site of gelatinases, which is essential for their enzymatic activity .

Comparison with Similar Compounds

CT-1746 is unique in its specificity for gelatinase A and gelatinase B, compared to other matrix metalloproteinase inhibitors. Similar compounds include:

CT-1746 stands out due to its higher specificity for gelatinases, which may result in fewer off-target effects and improved therapeutic efficacy .

Properties

Molecular Formula

C19H28ClN3O4

Molecular Weight

397.9 g/mol

IUPAC Name

(2R)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide

InChI

InChI=1S/C19H28ClN3O4/c1-19(2,3)16(17(21)25)22-18(26)13(11-15(24)23-27)6-4-5-12-7-9-14(20)10-8-12/h7-10,13,16,27H,4-6,11H2,1-3H3,(H2,21,25)(H,22,26)(H,23,24)/t13-,16-/m1/s1

InChI Key

CZCIELLKWLGEFJ-CZUORRHYSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCC1=CC=C(C=C1)Cl)CC(=O)NO

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C(CCCC1=CC=C(C=C1)Cl)CC(=O)NO

Synonyms

CT 1746
CT-1746
CT1746
N1-(2-(3,3-dimethylbutanamidyl))-N4-hydroxy-2-(3-(4-chlorophenyl)propyl)succinamide

Origin of Product

United States

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